molecular formula C6H7FN2O2S B1288647 2-Amino-4-fluorobenzene-1-sulfonamide CAS No. 2822-72-2

2-Amino-4-fluorobenzene-1-sulfonamide

Cat. No.: B1288647
CAS No.: 2822-72-2
M. Wt: 190.2 g/mol
InChI Key: DDCSIAAOAFIZPP-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzene-1-sulfonamide (AFBS) is an organic compound that has been studied extensively in the past decade due to its potential for use in various applications. AFBS is a colorless, crystalline solid that has a melting point of approximately 107°C and is soluble in most organic solvents. It is an important building block for many organic synthesis reactions due to its ability to form strong hydrogen bonds and its electron-donating properties. AFBS has been used in pharmaceuticals, agrochemicals, and materials science, as well as in a variety of other applications.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Sulfonamides, including 2-Amino-4-fluorobenzene-1-sulfonamide derivatives, have been extensively studied for their antimicrobial properties since their inception as the first synthetic antimicrobial drugs. Recent studies have further explored their applications, revealing a broad spectrum of bioactivity after chemical modifications. These modifications have expanded their medicinal applications beyond classical antibacterial use to include anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and even in treating neurological diseases. This highlights the compound's versatility and its potential for the development of new drug molecules with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).

Novel Drug Development

The synthesis of cyclic compounds containing aminobenzenesulfonamide, a category to which this compound belongs, points to its significance in creating novel therapeutic agents. These compounds have been synthesized to explore their potential in pharmaceutical applications, underscoring the chemical versatility and value of sulfonamide derivatives in drug development (Kyosuke Kaneda, 2020).

Environmental Impact and Biodegradation

Concerns over the environmental impact of sulfonamides, including derivatives like this compound, have led to research into their biodegradability and effects on human health. The presence of sulfonamides in the environment, mainly from agricultural activities, poses potential hazards to human health by influencing microbial populations. This has sparked interest in developing bioremediation strategies to mitigate their environmental impact, emphasizing the need for sustainable management of such compounds (W. Baran et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-fluorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .

Mode of Action

this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA replication, preventing bacterial growth and proliferation .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its formulation, the presence of food in the stomach, and individual patient characteristics .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of new bacterial cells, leading to the eventual death of the bacterial population .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. Moreover, resistance to sulfonamides can develop in bacteria through mutations that alter the structure of dihydropteroate synthetase or increase the production of PABA .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, H333, and H335 , indicating potential hazards upon contact, inhalation, or ingestion.

Biochemical Analysis

Biochemical Properties

2-Amino-4-fluorobenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit the activity of these enzymes, leading to various biochemical effects . The compound also interacts with proteins and other biomolecules, forming stable complexes that can alter the function of these biomolecules.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the synthesis of folic acid in bacterial cells, leading to cell death. In mammalian cells, it can affect the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in critical biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At high doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s ability to inhibit critical enzymes involved in detoxification processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can exert its biochemical effects. For instance, it can accumulate in the mitochondria, affecting cellular respiration and energy production.

Properties

IUPAC Name

2-amino-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSIAAOAFIZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611325
Record name 2-Amino-4-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2822-72-2
Record name 2-Amino-4-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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